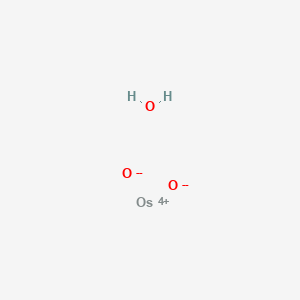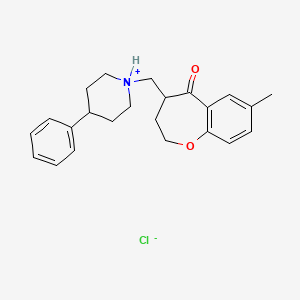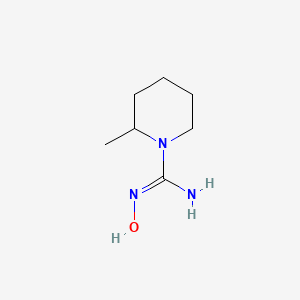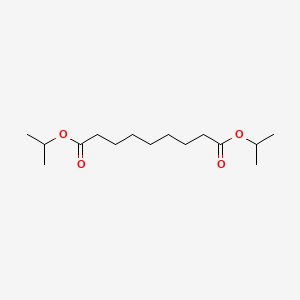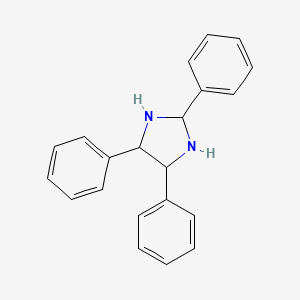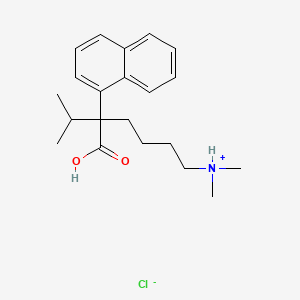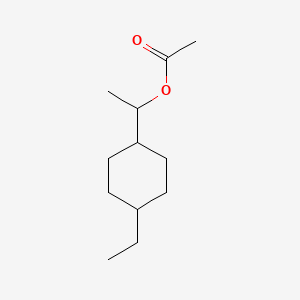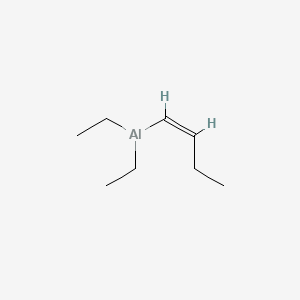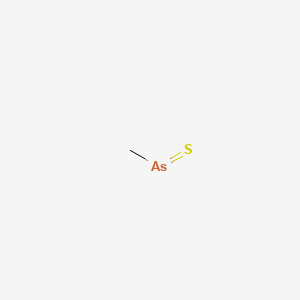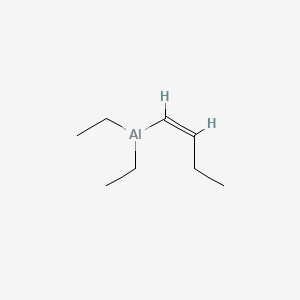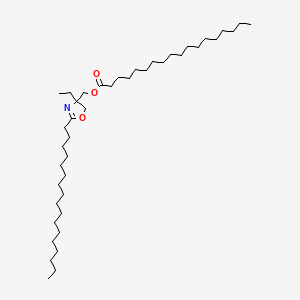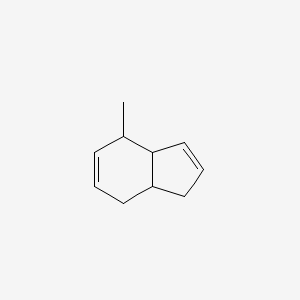
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- is a bicyclic hydrocarbon with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a tetrahydro ring and a methyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The process results in the reduction of the double bonds in the indene ring, leading to the formation of the tetrahydro compound.
Industrial Production Methods
Industrial production of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using hydrogenation catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be compared with other similar compounds such as:
1H-Indene, 3a,4,7,7a-tetrahydro-: Lacks the methyl group at the 4th position.
cis-Bicyclo[4.3.0]nona-3,7-diene: A stereoisomer with different spatial arrangement.
trans-Bicyclo[4.3.0]nona-3,7-diene: Another stereoisomer with a different spatial arrangement.
The uniqueness of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
7413-02-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
4-methyl-3a,4,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-4-2-5-9-6-3-7-10(8)9/h2-4,7-10H,5-6H2,1H3 |
InChI-Schlüssel |
YVLGRGCYQOZGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCC2C1C=CC2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


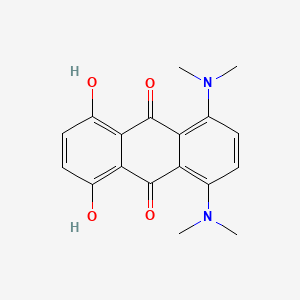
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
